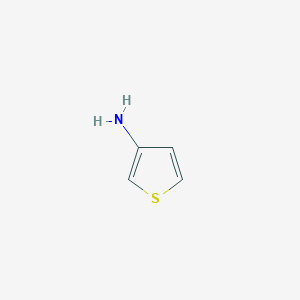

Thiophen-3-amine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

thiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS/c5-4-1-2-6-3-4/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGYESBFCGKOJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348756 | |

| Record name | thiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17721-06-1 | |

| Record name | thiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Direct Amination Approaches to Thiophene (B33073) Rings

Direct amination involves the introduction of an amino group onto the thiophene core through carbon-nitrogen bond formation. A prominent method in this category is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.orglibretexts.org This reaction typically couples an amine with an aryl halide. wikipedia.org For the synthesis of thiophen-3-amine, this would involve the reaction of a 3-halothiophene with an ammonia (B1221849) equivalent. The versatility of the Buchwald-Hartwig amination allows for a wide range of amines and aryl halides to be used, making it a powerful tool for C-N bond formation. wikipedia.org Another approach is the Ullmann condensation, which uses a copper catalyst to promote the reaction between an aryl halide and an amine. wikipedia.org While effective, traditional Ullmann reactions often require harsh conditions, such as high temperatures. wikipedia.org However, modern variations using soluble copper catalysts and ligands have been developed to proceed under milder conditions. mdpi.com

Direct C-H activation of the thiophene ring at the C3 position is another potential route, although it is a more challenging transformation to achieve selectively. mdpi.comresearchgate.net This method avoids the need for a pre-functionalized thiophene starting material.

| Method | Catalyst | Typical Reactants | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | 3-Halothiophene, Amine/Ammonia equivalent | High functional group tolerance, mild reaction conditions with appropriate ligands. wikipedia.orgrug.nl |

| Ullmann Condensation | Copper | 3-Halothiophene, Amine | Traditionally requires high temperatures, but modern methods are milder. wikipedia.orgnih.gov |

| Direct C-H Amination | Various transition metals | Thiophene, Amine source | Atom-economical, but regioselectivity can be a challenge. mdpi.comresearchgate.net |

Nucleophilic Substitution Reactions for Amine Introduction

Nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce an amine group onto a thiophene ring. This strategy requires the thiophene ring to be activated by electron-withdrawing groups. The reaction proceeds by the attack of a nucleophile, such as an amine, on the carbon atom bearing a suitable leaving group (e.g., a halogen). The efficiency of SNAr reactions on thiophene is influenced by the nature and position of both the leaving group and the activating group.

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of various organic compounds, including heterocyclic amines. The application of microwave irradiation to the synthesis of this compound derivatives can significantly reduce reaction times compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture by microwaves. Microwave-assisted techniques have been successfully applied to various reactions, including palladium-catalyzed couplings like the Buchwald-Hartwig amination, potentially enhancing the efficiency of this compound synthesis.

Cyclization Reactions for this compound Core Formation

Several named reactions are instrumental in constructing the thiophene ring itself, with an amino group at the 3-position. These methods typically involve the condensation of multiple components.

The Gewald aminothiophene synthesis is a multicomponent reaction that produces 2-aminothiophenes. While this reaction directly yields the 2-amino isomer, modifications and strategic choice of starting materials can potentially lead to precursors for this compound. The classical Gewald reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. sapub.org The versatility of this reaction allows for the synthesis of a wide variety of substituted 2-aminothiophenes. sapub.org

The Paal thiophene synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide, to form a thiophene ring. To generate a this compound derivative using this method, a 1,4-dicarbonyl compound bearing a protected amino group or a precursor to an amino group at the appropriate position would be required.

The Fiesselmann thiophene synthesis provides another route to substituted thiophenes. This reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic carbonyl compounds or their equivalents. By carefully selecting the starting materials, it is possible to introduce an amino group or a precursor at the 3-position of the resulting thiophene ring.

| Reaction | Key Reactants | Primary Product | Relevance to this compound |

|---|---|---|---|

| Gewald Synthesis | Carbonyl compound, α-Cyanoester, Sulfur | 2-Aminothiophenes sapub.org | Can provide precursors that may be converted to 3-amino derivatives. |

| Paal Synthesis | 1,4-Dicarbonyl compound, Sulfurizing agent | Substituted thiophenes | Requires a suitably functionalized 1,4-dicarbonyl precursor. |

| Fiesselmann Synthesis | Thioglycolic acid derivative, Acetylenic carbonyl compound | Substituted thiophenes | Allows for the introduction of various substituents, potentially including an amino group precursor. |

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective methods for the synthesis of chiral this compound analogues is crucial for accessing enantiomerically pure compounds, which are often essential for pharmacological applications. Recent advancements have centered on asymmetric catalysis to create complex molecular architectures with high levels of stereocontrol.

One notable strategy involves an asymmetric sulfa-Michael/aldol (B89426) cascade reaction to produce chiral 3-amine-tetrahydrothiophene derivatives that contain a quaternary stereocenter. nih.govacs.org This method, catalyzed by a Nickel(II)/trisoxazoline complex, has been shown to be highly effective, yielding a wide range of products with excellent diastereoselectivity and enantioselectivity. nih.gov The reaction proceeds with up to 93% yield, a diastereomeric ratio greater than 20:1, and up to 92% enantiomeric excess (ee). nih.govacs.org This approach provides an efficient pathway to construct chiral thionucleoside analogues. nih.gov

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of chiral thiophene-containing structures. For instance, an organocatalytic asymmetric sulfa-Michael/aldol cascade reaction has been developed for the synthesis of unprecedented spiro[indoline-2,3′-thiophen]-3-ones. rsc.org This reaction, utilizing a squaramide catalyst derived from cinchona alkaloids, facilitates the creation of a spiro hetero-quaternary carbon center and three consecutive chiral centers. rsc.org The methodology has proven successful for numerous examples, achieving yields as high as 95%, diastereomeric ratios exceeding 20:1, and enantiomeric excesses up to 99%. rsc.org

Furthermore, bifunctional organocatalysts have been employed in the asymmetric sulfa-Michael addition of 1,4-dithiane-2,5-diol (B140307) to trans-β-nitrostyrene derivatives, leading to polyfunctionalized tetrahydrothiophenes. metu.edu.tr Various cinchona alkaloid-derived catalysts, including squaramide and thiourea (B124793) types, have been screened to optimize reaction conditions for high yield and stereoselectivity. metu.edu.tr

The following table summarizes key findings in the stereoselective synthesis of chiral thiophene-3-amine analogues.

| Catalyst/Method | Reactants | Product Type | Max. Yield (%) | Max. dr | Max. ee (%) | Reference |

| Ni(II)/trisoxazoline | Various | 3-Amine-tetrahydrothiophenes | 93 | >20:1 | 92 | nih.govacs.org |

| Squaramide (cinchona-derived) | 2-Ylideneoxindoles, 1,4-Dithiane-2,5-diol | Spiro[indoline-2,3′-thiophen]-3-ones | 95 | >20:1 | 99 | rsc.org |

| Quinine-derived squaramide | Chalcone derivatives, Methyl thioglycolate | Polyfunctional tetrahydrothiophenes | - | - | 99 | metu.edu.tr |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable and environmentally benign methods for the synthesis of thiophene derivatives. These approaches aim to reduce waste, avoid hazardous reagents, and utilize renewable resources and energy-efficient conditions.

A noteworthy green methodology involves the synthesis of halogenated thiophenes using sodium halides, such as common table salt (NaCl), as a source of electrophilic halogens. cornell.eduuwf.eduresearchgate.net This reaction is conducted in ethanol, an environmentally friendly solvent, and employs non-toxic, simple inorganic reagents under mild conditions, resulting in high product yields. cornell.eduuwf.edu This method avoids the use of corrosive and hazardous halogenating agents traditionally used for such transformations. cornell.edu

Transition-metal-free reactions represent another important avenue in green thiophene synthesis. An environmentally sustainable strategy for the chemoselective heterocyclization of bromoenynes uses inexpensive and safe potassium ethyl xanthogenate (EtOCS₂K) as a thiol surrogate. organic-chemistry.org This reaction is performed in a mixed solvent system of tetrabutylphosphonium (B1682233) bromide and water, further enhancing its green credentials. organic-chemistry.org Similarly, the reaction of substituted buta-1-enes with potassium sulfide (B99878) provides an atom-economical, transition-metal-free route to thiophenes through multiple C-H bond cleavages. organic-chemistry.org

The use of natural products and benign reaction media is also being explored. For example, a series of thiophene-tethered benzothiazepines were synthesized using citrus juice as a mediator for the (4+3) annulations of thienyl chalcones with 2-aminobenzenethiol. researchgate.net This approach highlights the potential of using renewable and non-toxic catalysts and solvents in organic synthesis.

The table below details several green chemistry approaches for the synthesis of thiophene derivatives.

| Green Approach | Key Reagents/Conditions | Product Type | Key Advantages | Reference |

| Electrophilic Halogenation | Sodium halides (e.g., NaCl), Ethanol | Halogenated thiophenes | Use of non-toxic reagents, green solvent, mild conditions | cornell.eduuwf.eduresearchgate.net |

| Transition-Metal-Free Cyclization | Potassium ethyl xanthogenate, Water | Substituted thiophenes | Avoids transition metals, uses safe thiol surrogate | organic-chemistry.org |

| Atom-Economical Synthesis | Potassium sulfide | Substituted thiophenes | High atom economy, transition-metal-free | organic-chemistry.org |

| Natural Mediator | Citrus juice, Tetrabutylammonium (B224687) bromide | Thiophene-linked benzothiazepines | Use of a natural, renewable mediator | researchgate.net |

Chemical Reactivity and Mechanistic Investigations

Amination Reactions: Acylation and Alkylation of the Amine Group

The primary amine group of thiophen-3-amine readily undergoes acylation and alkylation, demonstrating its nucleophilic character. smolecule.com These reactions are fundamental for incorporating the thiophen-3-yl moiety into larger molecules.

Acylation reactions with acyl chlorides or anhydrides produce the corresponding N-(thiophen-3-yl)amides. For instance, the reaction of 2-amino-3-acylthiophenes with acetic anhydride (B1165640) results in the formation of N-acetylated products. researchgate.netmdpi.com A study on the N-acylation of 2-aminothiophene-3-carbonitrile (B183302) with 2-(thiophen-2-yl)acetyl chloride in the presence of triethylamine (B128534) in tetrahydrofuran (B95107) (THF) afforded the novel amide, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. acs.org

Alkylation of the amine group can be more challenging to achieve under mild conditions. rsc.org However, methods have been developed to synthesize N-alkylated thiophen-3-amines. Reductive amination, for example, between this compound and formaldehyde (B43269) in the presence of sodium borohydride, yields N-methyl-3-aminothiophene. google.com Another approach involves the reaction of 3-bromothiophene (B43185) with a methylamine (B109427) solution in the presence of a copper(I) oxide catalyst. google.com More sophisticated methods utilize phase transfer catalysts like tetrabutylammonium (B224687) iodide (TBAI) to facilitate N-alkylation of 2-amino-3-acylthiophenes with various alkyl halides in the presence of a base like caesium carbonate. rsc.org

The following table summarizes representative amination reactions:

Interactive Table: Examples of Acylation and Alkylation Reactions| Reaction Type | Substrate | Reagent(s) | Product | Reference(s) |

|---|---|---|---|---|

| Acylation | 2-Aminothiophene-3-carbonitrile | 2-(Thiophen-2-yl)acetyl chloride, Triethylamine | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | acs.org |

| Acylation | 3-Acetyl-2-aminothiophene | Acetic anhydride | N-(3-Acetyl-2-thienyl)acetamide | researchgate.netmdpi.com |

| Alkylation | This compound | Formaldehyde, Sodium borohydride | N-Methyl-3-aminothiophene | google.com |

| Alkylation | 3-Bromothiophene | Methylamine, Copper(I) oxide | N-Methyl-3-aminothiophene | google.com |

| Alkylation | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Benzyl bromide, Caesium carbonate, TBAI | Ethyl 2-(benzylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | rsc.org |

Oxidative and Reductive Transformations of the Thiophene (B33073) Ring and Amine Moiety

The thiophene ring and the amine group of this compound exhibit distinct behaviors under oxidative and reductive conditions. The free amine is noted to be highly unstable towards oxidation and polymerization. echemi.com

Oxidative Transformations: The thiophene ring is relatively stable to oxidation, but the sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids. smolecule.comgoogle.com The amine group itself can undergo oxidative transformations. For example, the oxidative coupling of primary amines, including those on heterocyclic systems, can lead to the formation of imines, often catalyzed by photocatalysts under visible light. mdpi.comrsc.org The oxidation of tertiary amines, which can be derived from this compound, has been extensively studied, leading to products such as N-oxides, or undergoing transformations like oxidative demethylation and amidation. nih.govsioc-journal.cn

Reductive Transformations: Reduction of the thiophene ring is less common due to its aromatic stability. However, specific derivatives can be reduced. For instance, the synthesis of 2,3-dihydrobenzo[b]this compound 1,1-dioxides has been achieved through methods that include the hydrogenation of benzo[b]thiophene 1,1-dioxides. clockss.org The amine group can be synthesized via reduction of a nitro group. The preparation of 3-aminothiophenes can be achieved through the reduction of 3-nitrothiophenes. lookchem.com Similarly, N-acylated-3-aminothiophene derivatives can be intermediates that require a subsequent reduction step to yield the N-alkylated product. google.com Catalytic methods, such as using zirconocene (B1252598) hydride, have been developed for the semi-reductive transformation of amides (derived from amines) into imines. chemrxiv.orgnih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene Core

The electronic properties of the thiophene ring, enhanced by the activating amino group, dictate its reactivity towards substitution reactions.

Electrophilic Substitution: Thiophene is an electron-rich heterocycle and readily undergoes electrophilic substitution. derpharmachemica.com The amine group at the C-3 position is an activating group, directing incoming electrophiles primarily to the C-2 and C-5 positions. lookchem.comksu.edu.sa Due to the enamine character of the 3-aminothiophene moiety, protonation preferentially occurs at the C-2 position, forming a thiophen-3(2H)-iminium cation intermediate. lookchem.com This reactivity is exploited in reactions like the Fischer indolization. lookchem.com Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. derpharmachemica.comnih.gov

Nucleophilic Substitution: Direct nucleophilic substitution on the thiophene ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. However, derivatives of this compound can participate in such reactions. For example, the synthesis of thiophen-3-amines can be achieved via copper-catalyzed amination of 3-bromothiophenes, which is a form of nucleophilic aromatic substitution. lookchem.com

Coupling Reactions for Complex Structure Formation

This compound and its derivatives are valuable partners in various cross-coupling reactions, enabling the synthesis of complex, conjugated systems used in materials science and medicinal chemistry. smolecule.com The reactive amine group and the potential to introduce halides or boronic acids onto the thiophene ring allow for participation in several standard coupling protocols.

While direct examples for this compound itself are less common in the initial search, derivatives are widely used. For example, 3-bromothiophenes are employed in copper-catalyzed amination reactions. lookchem.com The general utility of thiophene derivatives in Suzuki, Stille, and Heck reactions is well-established, suggesting that suitably functionalized thiophen-3-amines can serve as key building blocks.

Cascade Reactions and Multicomponent Processes Involving this compound

This compound and its derivatives are effective substrates in cascade and multicomponent reactions (MCRs), which allow for the rapid construction of molecular complexity from simple starting materials.

A notable example is the three-component condensation of 3-aminothiophene derivatives, isatins, and Meldrum's acid to synthesize complex spiro[indoline-3,7'-thieno[3,2-b]pyridine] structures. researchgate.net Similarly, a three-component reaction involving 3-aminothiophenes, Meldrum's acid, and aromatic aldehydes yields substituted 6,7-dihydro-4H-thieno[3,2-b]pyridin-5-ones. researchgate.net

The Gewald reaction, a classic MCR for synthesizing 2-aminothiophenes, can be modified to produce diverse thiophene structures. mdpi.comnih.gov For instance, a modified Gewald reaction using cyanoacetone and 1,4-dithianyl-2,5-diols produces 3-acetyl-2-aminothiophenes. researchgate.netmdpi.com Another innovative approach involves a 6π-electrocyclization of a vinyl sulfide (B99878) linked to a keteniminium salt (formed in-situ from an amide) to generate a variety of substituted 3-aminothiophenes. researchgate.net

Reaction Kinetics and Thermodynamic Studies of this compound Interactions

Quantitative studies on the reaction rates and thermodynamics involving this compound are crucial for understanding and optimizing synthetic protocols.

Research into the kinetics of reactions involving thiophene derivatives provides insight into their reactivity. For example, the rate of electrophilic substitution is influenced by the nature of the substituents on the thiophene ring. The electron-donating amine group at the C-3 position is expected to significantly increase the rate of electrophilic attack compared to unsubstituted thiophene.

Thermodynamic data, such as resonance energy, indicates that thiophene has significant aromatic stability, though slightly less than benzene (B151609). derpharmachemica.com This stability influences the energy landscape of reactions involving the thiophene core.

Linear Free Energy Relationships (LFERs), such as the Hammett equation, are powerful tools for correlating reaction rates and equilibrium constants with the electronic properties of substituents. While specific LFER studies focused solely on this compound were not prominently found in the initial search, the principles are broadly applicable. The reactivity of the amine group (e.g., in acylation or alkylation) would be influenced by substituents on the thiophene ring. An LFER analysis could quantify these effects, providing a deeper mechanistic understanding. For instance, the pKa of the aminothiophene and the rates of its reactions would be expected to correlate with the Hammett parameters of substituents at the C-2, C-4, and C-5 positions.

Proposed Reaction Mechanisms for Derivative Formation

The formation of various derivatives from this compound and related thiophene structures proceeds through a range of reaction mechanisms. These mechanisms are often complex, involving multiple steps and the formation of key intermediates.

One of the fundamental reactions for synthesizing substituted thiophenes is the Gewald aminothiophene synthesis . This reaction involves the condensation of a ketone or aldehyde with an activated nitrile in the presence of elemental sulfur and a base. derpharmachemica.comuit.no The mechanism is believed to start with a Knoevenagel condensation to form an α,β-unsaturated nitrile. derpharmachemica.com This is followed by the addition of sulfur to form a thiolate intermediate, which then undergoes cyclization and tautomerization to yield the 2-aminothiophene product. derpharmachemica.comresearchgate.net

Another important synthetic route is the Fiesselmann thiophene synthesis . This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or related compounds. derpharmachemica.comuit.no The proposed mechanism proceeds through a series of base-catalyzed conjugate additions to form a thioacetal. derpharmachemica.comuit.no Subsequent intramolecular Dieckmann condensation leads to a ketone, which, after elimination and tautomerization driven by aromatization, yields the thiophene derivative. uit.no

The formation of 3-aminothiophenes can also be achieved through tandem reactions. For instance, a method involving the reaction of allenes and thioamides catalyzed by a TBAI/TBHP system has been reported. organic-chemistry.org The proposed mechanism for this transformation involves a sequence of a thio-Michael addition, an oxidative annulation, and a 1,2-sulfur migration. organic-chemistry.org

In the case of reactions involving α,β-unsaturated aldehydes, an unusual 1,3-addition of amines has been observed. ntu.edu.sg Mechanistic studies, including intermediate trapping experiments, suggest that this reaction proceeds via the formation of imine/enamine intermediates followed by a 1,2-amine group migration, which is assisted by the carbonyl group. ntu.edu.sg

The following table outlines some proposed reaction mechanisms for the formation of thiophene derivatives.

| Reaction Name/Type | Key Reactants | Proposed Mechanistic Steps | Reference |

| Gewald Aminothiophene Synthesis | Ketone/Aldehyde, Activated Nitrile, Sulfur | Knoevenagel condensation, Thiolation, Cyclization, Tautomerization | derpharmachemica.comuit.no |

| Fiesselmann Thiophene Synthesis | Thioglycolic acid derivative, α,β-acetylenic ester | Base-catalyzed conjugate addition, Dieckmann condensation, Elimination, Tautomerization | derpharmachemica.comuit.no |

| Tandem Thio-Michael Addition/Oxidative Annulation | Allenes, Thioamides | Thio-Michael addition, Oxidative annulation, 1,2-Sulfur migration | organic-chemistry.org |

| 1,3-Amine Addition to α,β-Unsaturated Aldehydes | Amine, α,β-Unsaturated aldehyde | Formation of imine/enamine intermediate, 1,2-Amine group migration | ntu.edu.sg |

Derivatives and Analogues: Synthesis and Structure Activity Relationship Sar Studies

Design and Synthesis of Substituted Thiophen-3-amine Derivatives

The synthesis of substituted this compound derivatives is less common than that of their 2-amino counterparts, primarily due to the greater accessibility of synthetic routes for 2-aminothiophenes. nih.govresearchgate.net However, various methods have been developed to access this important scaffold.

One prominent strategy is the Fiesselmann thiophene (B33073) synthesis , which allows for the construction of the thiophene ring from appropriately substituted starting materials. For instance, aryl-substituted methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylates can be synthesized by condensing 3-chlorothiophene-2-carboxylates with methyl thioglycolate. d-nb.info Another versatile method is the Gewald reaction , although it is more commonly associated with 2-aminothiophenes, modifications and alternative strategies allow for the synthesis of 3-amino isomers. semanticscholar.orgsrce.hr

Modern synthetic approaches often employ metal-catalyzed or base-promoted cyclization reactions. mdpi.com For example, a [4+1] cycloaddition of enaminothiones and aldehyde N-tosylhydrazones has been reported as a pathway to 3-aminothiophenes. dicp.ac.cn The synthesis of 2,3-dihydrobenzo[b]this compound 1,1-dioxide derivatives has been achieved via an LDA-mediated cyclization of o-(alkylsulfonyl)benzyl azides. clockss.orgclockss.org This process involves the formation of a carbanion which then cyclizes to form the desired heterocyclic system. clockss.org

The design of derivatives often involves introducing various substituents onto the thiophene ring or the amine group to modulate the molecule's electronic properties, steric profile, and potential for intermolecular interactions. vulcanchem.com For instance, N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine combines the thiophene moiety with a rigid quinuclidine (B89598) core, a feature known to enhance receptor binding specificity in medicinal chemistry.

Table 1: Selected Synthetic Methods for this compound Derivatives

| Method | Starting Materials | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Fiesselmann Synthesis | 3-Chlorothiophene-2-carboxylates, Methyl thioglycolate | Potassium tert-butoxide | 3-Hydroxythieno[3,2-b]thiophene carboxylates | d-nb.info |

| LDA-mediated Cyclization | o-(Alkylsulfonyl)benzyl azides | Lithium diisopropylamide (LDA) | 2,3-Dihydrobenzo[b]this compound 1,1-dioxides | clockss.orgclockss.org |

| Annulation Reaction | 2-Halobenzonitriles, Methyl thioglycolate | Triethylamine (B128534), Microwave irradiation | 3-Aminobenzo[b]thiophenes | rsc.org |

Benzo[b]this compound (B172997) and its Derivatives

Benzo[b]thiophene, a molecule where a benzene (B151609) ring is fused to a thiophene ring, is a privileged scaffold in drug discovery. rsc.orgresearchgate.net The 3-amino substituted version, Benzo[b]this compound, and its derivatives are of significant interest due to their diverse biological activities, including anticancer and antimicrobial properties. researchgate.netontosight.ainih.gov

The synthesis of the benzo[b]this compound core can be achieved through several routes. A microwave-assisted reaction between 2-halobenzonitriles and methyl thioglycolate provides rapid access to these scaffolds. rsc.org Another method involves the cyclization of 2-{[(alkyl- or arylsulfanyl)methyl]sulfanyl}benzonitriles, which are treated with LDA to induce ring closure. researchgate.netclockss.org The synthesis of 2,3-dihydrobenzo[b]this compound 1,1-dioxides has also been reported, starting from o-(alkylsulfonyl)benzyl azides. clockss.org

Derivatization of the benzo[b]this compound scaffold has led to compounds with potent biological effects. For example, 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene derivatives have been synthesized and evaluated as potent inhibitors of tubulin polymerization, showing significant antimitotic activity. nih.gov The substitution patterns on the benzo[b]thiophene ring play a critical role in determining the biological activity. ontosight.ai For instance, the introduction of a 2-chloro substituent on benzo[b]this compound creates a versatile intermediate for further chemical modifications, such as nucleophilic substitution and coupling reactions. evitachem.com These derivatives have been investigated for their potential as anticancer agents and as building blocks for complex organic materials. evitachem.comsmolecule.com

Structure-Reactivity Correlations in this compound Analogues

The chemical reactivity of this compound and its analogues is intrinsically linked to the electronic properties of the thiophene ring, which are modulated by the position of the amino group and other substituents. The electron-rich nature of the thiophene ring, enhanced by the electron-donating amino group, makes it susceptible to electrophilic attack. nih.gov

Studies on condensed aminothiophenes have shown that their reactivity towards electrophiles is a key feature. researchgate.net For example, they can react with 1,4-naphthoquinone (B94277) in a process resembling a Diels-Alder reaction. researchgate.net They also undergo coupling with aromatic diazonium salts and react with dimethylformamide dimethylacetal to form amidines. researchgate.net The position of substitution is crucial; in these condensed systems, electrophilic attack often occurs at the C-1 position. researchgate.net

Isomeric Effects on Chemical Behavior and Biological Activity

The position of the amino group on the thiophene ring—at C2 versus C3—has a profound impact on the molecule's stability, reactivity, and biological activity. Thiophen-2-amine and its derivatives are generally more studied and synthetically accessible than their this compound counterparts. nih.govtandfonline.com Thiophen-2-amine itself is considered highly unstable, whereas derivatives with electron-withdrawing groups show increased stability. tandfonline.com

Isomeric positioning leads to distinct differences in biological outcomes. In a study comparing positional isomers of N-thienylcarboxamides for fungicidal activity, N-(2-substituted-3-thienyl)carboxamides (derived from this compound) showed activity levels comparable to their phenyl analogues. jst.go.jp In contrast, N-(3-substituted-2-thienyl)carboxamides (from thiophen-2-amine) exhibited significantly lower activity. jst.go.jp This highlights that the 2-substituted-3-thienyl group can effectively function as a bioisostere of a substituted phenyl ring, while the 3-substituted-2-thienyl group cannot in this context. jst.go.jp

Similarly, in the development of antimitotic agents based on the aminobenzo[b]thiophene skeleton, isomeric effects were prominent. nih.gov While numerous derivatives of the 3-amino isomer were synthesized, the most potent compound identified was a 2-amino derivative, specifically 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene, which inhibited cancer cell growth at subnanomolar concentrations. nih.gov This demonstrates that even subtle changes in the scaffold, such as the amine position, can lead to dramatic differences in biological potency.

Table 2: Isomeric Effects on Properties of Aminothiophene Derivatives

| Property | This compound Derivatives | Thiophen-2-amine Derivatives | Reference |

|---|---|---|---|

| Synthetic Accessibility | Generally less accessible | More common and accessible synthetic routes (e.g., Gewald reaction) | nih.govresearchgate.net |

| Stability | Generally more stable | Parent compound is very unstable; stabilized by electron-withdrawing groups | tandfonline.com |

| Fungicidal Activity | High activity, comparable to phenyl bioisosteres (for N-(2-substituted-3-thienyl)carboxamides) | Significantly lower activity (for N-(3-substituted-2-thienyl)carboxamides) | jst.go.jp |

| Antimitotic Activity | Active, but the most potent compound in a comparative study was a 2-amino isomer | A specific derivative showed potent, subnanomolar inhibition of cancer cell growth | nih.gov |

| Reactivity | The position of the amino group at C3 influences the electronic distribution and sites of electrophilic attack. | The amino group at C2 strongly activates the C5 position for electrophilic substitution. | smolecule.comresearchgate.net |

Scaffold Hopping and Bioisosteric Replacements based on this compound

The thiophene ring is widely recognized in medicinal chemistry as a bioisostere for the phenyl ring. nih.govsemanticscholar.orgwikipedia.org Bioisosterism refers to the substitution of one chemical group with another that has similar physical or chemical properties, with the goal of producing similar biological effects or improving physicochemical properties. wikipedia.org Replacing a phenyl ring with a thiophene ring can enhance metabolic stability, improve binding affinity to biological targets, and alter bioavailability without drastically changing the molecule's structure. nih.govwikipedia.org

The this compound scaffold serves as an important pharmacophore that can be used to replace other functionalities in a drug candidate. nih.gov This strategy of "scaffold hopping" involves replacing a central core structure of a known active compound with a different, but functionally equivalent, scaffold like this compound to discover new drugs with potentially improved properties or novel intellectual property. For example, the replacement of a benzene ring in benzoxazinones with a thiophene ring has been a successful strategy in developing allosteric enhancers for adenosine (B11128) receptors. semanticscholar.org

The unique electronic properties and structural diversity of thiophene derivatives make them valuable for creating combinatorial libraries to search for lead compounds. researchgate.net The sulfur atom can engage in hydrogen bonding, providing additional interactions with biological targets. nih.gov This versatility makes the this compound moiety a key component in the medicinal chemist's toolbox for designing sophisticated molecules with a wide array of pharmacological activities. researchgate.netnih.gov

Advanced Spectroscopic Characterization and Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the nuclei.

In the ¹H NMR spectrum of Thiophen-3-amine, the protons on the thiophene (B33073) ring and the amine group exhibit characteristic chemical shifts. The electron-donating nature of the amino group significantly influences the electron density around the ring, thereby affecting the shielding of the ring protons. The protons at positions 2, 4, and 5 are chemically distinct and typically appear as multiplets due to spin-spin coupling.

The protons of the amino group (-NH₂) generally appear as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding effects. The aromatic protons on the thiophene ring are expected in the range of δ 6.0-7.5 ppm. The proton at C5 often appears at the highest chemical shift due to its proximity to the sulfur atom. The coupling constants between adjacent protons (J-coupling) provide valuable information about their spatial relationship. rsc.orgresearchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 6.8 - 7.2 | Doublet of doublets | J(H2,H4), J(H2,H5) |

| H-4 | 6.2 - 6.6 | Doublet of doublets | J(H4,H2), J(H4,H5) |

| H-5 | 7.0 - 7.4 | Doublet of doublets | J(H5,H2), J(H5,H4) |

| NH₂ | 3.5 - 5.0 | Broad Singlet | - |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. This compound has four distinct carbon atoms in its aromatic ring. The carbon atom attached to the amino group (C3) is significantly shielded due to the electron-donating effect of nitrogen, causing its signal to appear at a lower chemical shift compared to the other ring carbons. The chemical shifts of the thiophene ring carbons are typically found between δ 100 and 140 ppm. rsc.orgresearchgate.net The carbon atom adjacent to the sulfur (C2 and C5) are generally found at a higher chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 120 - 125 |

| C3 | 140 - 145 |

| C4 | 110 - 115 |

| C5 | 125 - 130 |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound (C₄H₅NS), the molecular weight is 99.16 g/mol . nih.gov The mass spectrum will show a molecular ion peak (M⁺) at m/z = 99, confirming the molecular weight. nih.gov

The fragmentation pattern provides valuable structural information. Upon electron impact, the molecular ion can undergo various fragmentation pathways. Common fragmentation patterns for thiophene derivatives include the cleavage of the thiophene ring and the loss of small molecules. For this compound, characteristic fragmentation may involve the loss of a hydrogen cyanide molecule (HCN, 27 u) from the ring, or the loss of a thioformyl (B1219250) radical (HCS, 45 u). The fragmentation of the amine group can also occur. arkat-usa.orgresearchgate.net

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Ion | Possible Fragmentation Pathway |

| 99 | [C₄H₅NS]⁺ | Molecular Ion (M⁺) |

| 72 | [C₃H₂NS]⁺ | M⁺ - HCN |

| 54 | [C₄H₄]⁺ | M⁺ - HNS |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The primary amine group (-NH₂) gives rise to two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com An N-H bending vibration is typically observed around 1600 cm⁻¹. orgchemboulder.com The aromatic C-H stretching vibrations of the thiophene ring appear above 3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring are found in the 1400-1500 cm⁻¹ region. The C-S stretching vibration, characteristic of the thiophene ring, can be observed in the fingerprint region, typically around 700-800 cm⁻¹. nih.govresearchgate.net

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic (Thiophene) |

| 1650 - 1580 | N-H Bend | Primary Amine |

| 1500 - 1400 | C=C Stretch | Aromatic (Thiophene) |

| 1335 - 1250 | C-N Stretch | Aromatic Amine |

| 800 - 700 | C-S Stretch | Thiophene Ring |

| 910 - 665 | N-H Wag | Primary Amine |

UV-Visible Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Thiophene itself exhibits a strong absorption band around 235 nm, which is attributed to a π → π* electronic transition. nii.ac.jp The presence of the amino group, an auxochrome, on the thiophene ring in this compound is expected to cause a bathochromic shift (a shift to a longer wavelength) of this absorption maximum. This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. biointerfaceresearch.com The resulting absorption is likely to be observed in the 250-280 nm range. This characteristic absorption can be utilized to monitor reactions involving this compound, as any modification to the chromophore will result in a change in the UV-Vis spectrum. nii.ac.jpbiointerfaceresearch.com

Table 5: Expected UV-Visible Absorption Data for this compound

| Predicted λₘₐₓ (nm) | Type of Transition | Chromophore |

| 250 - 280 | π → π* | Substituted Thiophene Ring |

Raman Spectroscopy for Vibrational Fingerprinting and Material Characterization

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound provides a unique "vibrational fingerprint" that can be used for identification and characterization.

Key features in the Raman spectrum would include the symmetric C=C stretching modes of the thiophene ring, which are typically strong, appearing in the 1400-1500 cm⁻¹ region. The C-S stretching vibrations of the ring also give rise to characteristic Raman signals. jchps.comiosrjournals.org The vibrations associated with the amino group may also be observable. This technique is highly valuable for studying the incorporation of this compound into larger molecular systems or materials, as it can provide information on molecular orientation and conformation.

Table 6: Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~3100 | Aromatic C-H Stretch |

| ~1500 | Ring C=C Symmetric Stretch |

| ~1400 | Ring C-C Stretch |

| ~700 | C-S Stretch |

Spectroelectrochemical Techniques for Real-Time Reaction Analysis

Spectroelectrochemistry offers a powerful suite of in-situ techniques for the real-time analysis of reactions involving electroactive species like this compound. By combining electrochemical methods with spectroscopic measurements, it is possible to gain detailed insights into reaction mechanisms, identify transient intermediates, and monitor the evolution of products as a function of applied potential. These techniques are particularly valuable for studying the electropolymerization of thiophene derivatives, a process central to the development of conducting polymers.

The fundamental principle of spectroelectrochemistry involves performing a spectroscopic measurement (e.g., UV-Vis, IR, or Raman) on a chemical species at an electrode surface while simultaneously controlling the electrode's potential. This allows for the direct correlation of changes in the electronic and vibrational states of the molecule with the electrochemical redox processes it undergoes.

Detailed Research Findings:

Spectroelectrochemical studies on thiophene derivatives that are structurally related to this compound have provided a comprehensive understanding of their oxidative polymerization. For instance, in-situ UV-Vis spectroscopy is widely used to monitor the formation and evolution of charged species during electropolymerization. acs.org As the potential is scanned to initiate oxidation, new absorption bands corresponding to radical cations (polarons) and dications (bipolarons) appear and grow in intensity. These species are the key intermediates in the polymerization process, and their spectral characteristics provide information about the extent of electron delocalization and the structure of the growing polymer chain.

A proposed mechanism for the electropolymerization of 3-(N-alkylamino)thiophenes, which are structurally analogous to this compound, suggests that oxidation initially occurs through the removal of an electron from the nitrogen lone pair. This is followed by a chemical step that results in radical contribution at the 2-position of the thiophene ring. The subsequent coupling of these radical cations leads to the formation of poly(α-α') linkages, which is typical for polythiophenes. scilit.com

In-situ Resonance Raman (RR) spectroscopy is another powerful technique for probing the vibrational properties of both the monomer and the resulting polymer during the electrochemical process. By using an excitation wavelength that is in resonance with an electronic transition of the species of interest, the Raman signal can be significantly enhanced. This allows for the detection of subtle changes in molecular structure that occur during doping and dedoping processes. For example, in poly(3,4-ethylenedioxythiophene) (PEDT), a related polymer, the two-step oxidative doping process is confirmed by the appearance of new bands in the Raman spectrum, indicating a modification of the electronic structure of the polymer. acs.org

The following interactive table summarizes key spectroelectrochemical techniques and their application in the real-time analysis of reactions involving thiophene derivatives, which can be extrapolated to this compound.

| Spectroscopic Technique | Information Obtained | Typical Application in Thiophene Chemistry |

| UV-Vis-NIR Spectroscopy | Electronic transitions, formation of charged species (polarons, bipolarons). | Monitoring the progress of electropolymerization by observing the appearance and disappearance of absorption bands corresponding to the neutral monomer, radical cations, and the final polymer. |

| Raman Spectroscopy | Vibrational modes, changes in molecular structure and conjugation length. | In-situ monitoring of the structural evolution from monomer to polymer, and studying the effects of doping on the polymer backbone. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups, molecular vibrations. | Identifying the chemical structure of the polymer formed on the electrode surface and detecting changes in bonding during redox switching. |

| Electron Spin Resonance (ESR) Spectroscopy | Detection and characterization of radical species (polarons). | Unambiguously identifying the presence of radical cations as intermediates in the oxidation and polymerization processes. |

These spectroelectrochemical techniques provide a dynamic and detailed picture of the reaction pathways of thiophene derivatives. By applying these methods to this compound, researchers can elucidate its specific polymerization mechanism, characterize the properties of the resulting polymer (poly(this compound)), and gain a deeper understanding of its electrochromic and conductive behavior in real-time.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems. nih.gov DFT calculations are used to determine the optimized geometry, frontier molecular orbitals, molecular electrostatic potential, and various reactivity descriptors of thiophen-3-amine. These calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to achieve a balance between accuracy and computational cost. acs.orgunimib.it

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. Conformational analysis, often performed by scanning the potential energy surface through the rotation of single bonds, helps identify the most stable conformer(s) of the molecule. nih.gov For this compound, the planarity of the thiophene (B33073) ring and the orientation of the amine group are key structural features.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.73 - 1.75 | ||

| C-C (ring) | 1.37 - 1.43 | ||

| C-N | 1.40 | ||

| C-S-C | 92.2 | ||

| C-C-N | 125.0 | ||

| H-N-H | 110.0 | ||

| C-C-C-S | ~0.0 | ||

| C-C-C-N | ~180.0 | ||

| Note: These are representative values and can vary slightly depending on the computational method and basis set used. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is typically localized on the amine group and the thiophene ring, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the thiophene ring.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.5 to -6.0 |

| LUMO | -0.5 to -1.0 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

| Note: Values are approximate and depend on the level of theory and basis set. |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, electron-rich regions (negative potential) are typically colored red, while electron-deficient regions (positive potential) are colored blue. preprints.org For this compound, the MEP map would show a negative potential around the nitrogen atom of the amine group and the sulfur atom of the thiophene ring, indicating these as likely sites for electrophilic attack. The hydrogen atoms of the amine group would exhibit a positive potential, making them susceptible to nucleophilic interaction.

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. dergipark.org.tr

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. acs.orgmdpi.com

Chemical Hardness (η) : Hardness is a measure of the resistance to a change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. acs.orgmdpi.com Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." dergipark.org.tr

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). acs.orgmdpi.com A higher electrophilicity index indicates a greater capacity to act as an electrophile. dergipark.org.tr

Table 3: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -3.0 to -3.5 |

| Chemical Hardness (η) | 2.25 to 2.75 |

| Electrophilicity Index (ω) | 1.6 to 2.2 |

| Note: These values are derived from the approximate HOMO and LUMO energies listed above. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can model the movement of atoms and molecules, revealing information about conformational changes, solvent effects, and intermolecular interactions. nih.govulisboa.pt For this compound, MD simulations could be used to study its behavior in different solvents, its interaction with other molecules or biological targets, and to understand the dynamics of its hydrogen bonding capabilities. These simulations are particularly valuable for understanding how the molecule behaves in a realistic, dynamic environment rather than as an isolated, static entity. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the electron density to define atoms and the bonds between them. amercrystalassn.org QTAIM can characterize the nature of chemical bonds, identifying them as covalent, ionic, or having characteristics of both. researchgate.net This analysis involves locating critical points in the electron density, such as bond critical points (BCPs), which provide information about the strength and nature of the interaction between two atoms. researchgate.net For this compound, QTAIM analysis can be used to precisely characterize the C-S, C-C, C-N, and C-H bonds within the molecule, providing a deeper understanding of its electronic structure and bonding. It can also be used to study non-covalent interactions, such as hydrogen bonding, which are crucial for understanding its intermolecular behavior. rsc.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a detailed understanding of charge transfer, hyperconjugative interactions, and the delocalization of electron density, which are crucial for explaining the structure, stability, and reactivity of a molecule.

In the context of thiophene derivatives, NBO analysis reveals significant electronic delocalization within the thiophene ring and between the ring and its substituents. For aminothiophene derivatives, the analysis typically shows strong intramolecular charge transfer (ICT) interactions. These interactions involve the delocalization of the lone pair of electrons from the nitrogen atom of the amino group into the antibonding orbitals of the thiophene ring.

For instance, in a study of methyl-3-aminothiophene-2-carboxylate, a closely related compound, NBO analysis would be expected to show strong n→π* ICT from the lone pair of the amino nitrogen to the π* antibonding orbitals of the C=C bonds within the thiophene ring. researchgate.net This delocalization of electron density stabilizes the molecule and influences its electronic properties.

The stability of a molecule, arising from hyperconjugative interactions and charge delocalization, can be quantitatively assessed by the second-order perturbation theory analysis of the Fock matrix in the NBO basis. The stabilization energy E(2) associated with the delocalization from a donor NBO (i) to an acceptor NBO (j) is calculated, where a larger E(2) value indicates a more intense interaction. researchgate.netmaterialsciencejournal.org

Table 1: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a this compound Analog

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π*(C2-C3) | High |

| LP(1) N | π*(C4-C5) | Moderate |

| π(C2-C3) | π*(C4-C5) | Moderate |

| π(C4-C5) | π*(C2-C3) | Moderate |

| LP(1) S | σ*(C2-S) | Low |

| LP(1) S | σ*(C5-S) | Low |

Note: This table is illustrative and based on expected interactions in aminothiophene systems. The values for E(2) would be quantified in a specific computational study.

Prediction of Spectroscopic Properties (Theoretical IR, NMR)

Density Functional Theory (DFT) calculations are widely employed to predict the spectroscopic properties of molecules, including their infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are invaluable for the interpretation of experimental data and the structural elucidation of compounds.

Theoretical Infrared (IR) Spectroscopy

The vibrational frequencies of this compound can be calculated using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the calculations. rsc.org

The predicted IR spectrum of this compound would exhibit characteristic vibrational modes for the thiophene ring and the amino group. Key expected vibrations include:

N-H stretching: Asymmetric and symmetric stretching vibrations of the primary amine group, typically appearing in the 3400-3250 cm⁻¹ region.

C-H stretching: Aromatic C-H stretching vibrations of the thiophene ring, expected around 3100 cm⁻¹.

N-H bending: Scissoring vibration of the NH₂ group, usually found in the 1650-1580 cm⁻¹ range.

C=C stretching: Ring stretching vibrations of the thiophene moiety.

C-N stretching: The stretching vibration of the bond between the thiophene ring and the amino group.

Table 2: Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | ~3500 |

| N-H Symmetric Stretch | ~3400 |

| C-H Stretch (ring) | ~3100 |

| N-H Bend | ~1620 |

| C=C Stretch (ring) | ~1550 |

| C=C Stretch (ring) | ~1450 |

| C-N Stretch | ~1300 |

Note: These are approximate values based on typical ranges for these functional groups. Precise values would be obtained from a specific DFT calculation.

Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy

The theoretical ¹H and ¹³C NMR chemical shifts of this compound can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, which is a common approach for predicting NMR properties. nih.govrsc.orgconicet.gov.ar These calculations are typically performed at the DFT level of theory.

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For this compound, the electron-donating amino group is expected to increase the electron density on the thiophene ring, particularly at the ortho and para positions, leading to upfield shifts (lower ppm values) for the corresponding carbon and hydrogen atoms compared to unsubstituted thiophene.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~120 |

| C3 | - | ~140 |

| C4 | ~6.8 | ~115 |

| C5 | ~7.0 | ~125 |

| H2 | ~7.2 | - |

| H4 | ~6.8 | - |

| H5 | ~7.0 | - |

| NH₂ | ~3.5 | - |

Note: These are estimated values. Actual calculated shifts would depend on the level of theory, basis set, and solvent model used.

Nonlinear Optical (NLO) Properties Theoretical Evaluation

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational chemistry provides a powerful tool for the theoretical evaluation and design of molecules with significant NLO properties. The key parameters that characterize the NLO response of a molecule are the polarizability (α) and the first-order hyperpolarizability (β).

DFT calculations can be used to determine the static and frequency-dependent polarizability and hyperpolarizability of this compound. The presence of the electron-donating amino group on the π-conjugated thiophene ring creates a donor-π system, which is a common motif for enhancing NLO properties. The intramolecular charge transfer from the amino group to the thiophene ring, as confirmed by NBO analysis, is a key factor contributing to a non-zero hyperpolarizability.

The magnitude of the hyperpolarizability is sensitive to the electronic structure of the molecule. Factors that lead to a smaller HOMO-LUMO gap, such as increased conjugation or the presence of strong electron-donating and electron-withdrawing groups, generally result in a larger hyperpolarizability. researchgate.net

Table 4: Calculated NLO Properties for a this compound Analog (Illustrative)

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | ~2.0 D |

| Mean Polarizability (α) | ~10 x 10⁻²⁴ esu |

| First-order Hyperpolarizability (β) | ~5 x 10⁻³⁰ esu |

Note: These values are illustrative and based on typical ranges for similar donor-π systems. Actual values require specific DFT calculations.

Biological and Pharmaceutical Research Applications

Thiophen-3-amine as a Core Scaffold for Drug Discovery

This compound and its related aminothiophene structures are fundamental starting materials in the field of drug discovery. Their inherent chemical properties allow for extensive functionalization, enabling the creation of large libraries of compounds for screening. plos.orgresearchgate.net This adaptability has made the thiophene (B33073) nucleus a subject of significant interest for medicinal chemists aiming to develop novel therapeutic agents. plos.orgnih.gov The nature and position of substituents on the thiophene ring can significantly influence the resulting molecule's pharmacological activity, allowing for the fine-tuning of its properties to target specific biological pathways. benthamscience.comcolby.edu Thiophene derivatives are integral to a range of established drugs with applications including anti-inflammatory, antimicrobial, and anticancer treatments. benthamscience.comresearchgate.net The development of compounds based on 2-amino and 3-aminothiophene skeletons continues to be a productive area of research for identifying new lead molecules. nih.govresearchgate.net

Antimicrobial Activity of this compound Derivatives

Derivatives of aminothiophene have demonstrated considerable promise as antimicrobial agents, addressing the growing challenge of drug-resistant pathogens. plos.orgnih.gov Research has focused on synthesizing and evaluating novel thiophene-based compounds for their efficacy against a wide spectrum of microorganisms. researchgate.netnih.gov

Thiophene derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies have reported the efficacy of these compounds against pathogens such as Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli, Salmonella typhi, and Pseudomonas aeruginosa (Gram-negative). nih.govresearchgate.netnih.gov Certain derivatives have exhibited potency comparable to or even exceeding that of standard antibiotics like ampicillin (B1664943) and gentamicin. researchgate.netnih.gov For example, one study found that thiophene derivative 7 was more potent than gentamicin against P. aeruginosa. nih.gov Other research has identified thiophene derivatives with potent bactericidal effects against colistin-resistant strains of Acinetobacter baumannii and E. coli. nih.govresearchgate.net

| Compound | Target Bacteria | Observed Activity |

|---|---|---|

| Thiophene derivative 7b | Gram-positive and Gram-negative bacteria | Activity comparable to ampicillin and gentamicin. researchgate.net |

| Thiophene derivative 8 | Gram-positive and Gram-negative bacteria | Activity comparable to ampicillin and gentamicin. researchgate.net |

| Thiophene derivative 7 | Pseudomonas aeruginosa | Found to be more potent than the standard drug gentamicin. nih.gov |

| Thiophene derivatives 4, 5, and 8 | Colistin-Resistant A. baumannii | Exhibited MIC50 values between 16 and 32 mg/L. nih.gov |

| Thiophene derivatives 4, 5, and 8 | Colistin-Resistant E. coli | Exhibited MIC50 values between 8 and 32 mg/L. nih.gov |

Several mechanisms have been proposed to explain the antimicrobial effects of thiophene derivatives. A primary mode of action appears to be the disruption of bacterial cell membrane integrity. frontiersin.org Studies have shown that treatment with certain thiophene compounds leads to increased membrane permeabilization. nih.govresearchgate.net Molecular docking analyses support this by suggesting that these derivatives bind to key bacterial outer membrane proteins (OMPs), such as CarO1 and Omp33 in A. baumannii and OmpW and OmpC in E. coli. nih.govfrontiersin.org Other potential targets identified through docking studies include dihydrofolate reductase and rhomboid protease. nih.gov An alternative mechanism involves the stabilization of DNA-cleavage complexes, interfering with DNA replication and repair processes within the bacterial cell. researchgate.net

Anticancer Properties and Antitumor Agent Development

The development of thiophene-based compounds as anticancer agents is a highly active area of research. colby.eduacs.orgnih.gov These derivatives have been shown to possess potent cytotoxic activity against various cancer cell lines and are being investigated for their ability to target specific signaling pathways involved in tumor growth and survival. benthamscience.complos.org

A significant body of research demonstrates that thiophene derivatives can effectively inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis. researchgate.netacs.orgresearchgate.net For instance, compound F8 was found to induce cell death in leukemia and lymphoma cell lines by promoting phosphatidylserine (B164497) externalization, generating reactive oxygen species, and causing mitochondrial depolarization. plos.orgnih.gov Similarly, compound 480 was shown to trigger apoptosis through changes in the mitochondrial membrane potential. acs.org

| Compound | Cancer Cell Line(s) | Reported IC50 Value |

|---|---|---|

| Compound 480 | HeLa | 12.61 μg/mL acs.org |

| Compound 480 | HepG2 | 33.42 μg/mL acs.org |

| Compound 471 | HeLa | 23.79 μg/mL acs.org |

| Compound 471 | HepG2 | 13.34 μg/mL acs.org |

| SB-200 | MCF-7 | <30 µmol/L researchgate.net |

| Compound 4 | MCF-7 | 23.2 μM mdpi.com |

| Compound 21a | H1299 | 12.5 nM nih.gov |

The anticancer activity of thiophene derivatives is often linked to their ability to inhibit specific signaling pathways that are crucial for cancer cell survival and proliferation.

PI3K/Akt Pathway: The PI3K/Akt/mTOR pathway is frequently dysregulated in various cancers, making it a key therapeutic target. researchgate.net Researchers have successfully developed tetra-substituted thiophenes as highly selective and potent inhibitors of PI3K. researchgate.netnih.govacs.org These compounds can effectively block the phosphorylation of Akt, a critical downstream effector in the pathway, thereby inhibiting signals that promote cell growth, proliferation, and survival. nih.govmdpi.com

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade is another pathway vital for cell regulation. Thiophene-based molecules have been designed to target components of this pathway, such as the p38α MAPK and JNK protein kinases. researchgate.netacs.org By inhibiting these kinases, the derivatives can interfere with cellular processes that contribute to inflammation and cancer progression. researchgate.net

PIM-kinases: PIM-1 kinase is another target of interest in cancer therapy. Molecular docking studies have been conducted to explore the potential interactions of thiophene derivatives with the active site of PIM-1, suggesting it as a possible target for these compounds. researchgate.net

EGFR/HER2: Dual targeting of the epidermal growth factor receptor (EGFR) and human EGFR-related receptor 2 (HER2) is a validated strategy in cancer treatment, particularly for lung cancer. nih.govnih.gov Novel series of thiophene derivatives, such as thienotriazines and N-(3-cyanothiophen-2-yl)acetamides, have been specifically designed and synthesized as potent dual EGFR/HER2 inhibitors. nih.gov These compounds have demonstrated high affinity for the kinase domains of these receptors, effectively blocking the signal transduction pathways that drive tumor progression. nih.govnih.gov

Development of Kinase Inhibitors

This compound derivatives have emerged as a crucial scaffold in the design of kinase inhibitors, which are pivotal in cancer therapy and the treatment of other signaling-related disorders. Kinases, such as phosphatidylinositol-3-kinases (PI3Ks), FMS-like tyrosine kinase 3 (FLT3), and c-Jun N-terminal kinases (JNKs), are key regulators of cellular processes, and their aberrant activity is often linked to disease.

Structure-based drug design has led to the discovery of tetra-substituted thiophenes as highly selective PI3K inhibitors with subnanomolar potency for PI3Kα and over 7000-fold selectivity against mTOR kinase. researchgate.net These compounds have demonstrated good in vitro cellular potency and in vivo oral antitumor activity. researchgate.net

In the realm of FLT3 kinase inhibition, which is a target in acute myeloid leukemia, thiophene and thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized and evaluated. mdpi.com Some of these compounds have shown significant inhibitory activity, with one derivative exhibiting the highest inhibitory action against FLT3. mdpi.com Docking studies revealed that these compounds interact with key amino acid residues in the FLT3 active site, such as Leu 616 and Cys 694. mdpi.com

Furthermore, a thiophenyl-pyrazolourea scaffold has been utilized to develop potent and isoform-selective JNK3 inhibitors. nih.govacs.org By replacing a phenyl ring with a thiophene ring, researchers significantly improved selectivity against other kinases. nih.govacs.org Optimized compounds demonstrated high potency in enzymatic and cell-based assays, oral bioavailability, and the ability to penetrate the brain, making them promising for treating neurodegenerative diseases. nih.govacs.org A 3,5-disubstituted thiophene ring was found to be particularly effective, yielding a JNK3 inhibitor with an IC50 of 0.05 μM and 72-fold selectivity against JNK1. nih.gov

| Kinase Target | Thiophene Derivative Type | Key Findings | Reference |

| PI3Kα | Tetra-substituted thiophenes | Subnanomolar potency, >7000-fold selectivity vs. mTOR, oral antitumor activity. | researchgate.net |

| FLT3 | Thieno[2,3-d]pyrimidines | Inhibition activity up to 83.5%, interactions with Leu 616 and Cys 694. | mdpi.com |

| JNK3 | 3,5-disubstituted thiophene-pyrazolourea | IC50 of 0.05 μM, 72-fold selectivity vs. JNK1, brain penetrant. | nih.gov |

Anti-inflammatory Activity and Related Mechanisms

This compound and its derivatives are recognized for their significant anti-inflammatory properties. researchgate.nettsijournals.commjms.mknih.gov The thiophene nucleus is a core component of several commercially available anti-inflammatory drugs, highlighting its importance in this therapeutic area. nih.govencyclopedia.pub Research has focused on synthesizing novel thiophene compounds and evaluating their ability to modulate inflammatory pathways. For instance, a series of 2-[(substituted benzylidene)imino]-3-(N-methylcarboxamido)-4,5-trimethylene thiophenes were synthesized, with some compounds showing promising anti-inflammatory activity. tsijournals.com Similarly, 2-substituted benzylidine imino-3-(3-chloro-4-fluorophenyl)-carboxamido-4,5-trimethylene thiophenes were evaluated, and derivatives with electron-withdrawing groups on the phenyl ring showed enhanced in-vitro anti-inflammatory effects. mjms.mk

A primary mechanism for the anti-inflammatory action of thiophene derivatives is the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.govnih.gov These enzymes are crucial in the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. mdpi.com Several commercial anti-inflammatory drugs containing a thiophene ring, such as Tinoridine and Tiaprofenic acid, function by inhibiting COX enzymes, while Zileuton inhibits LOX. nih.govencyclopedia.pubresearchgate.net

Structure-activity relationship studies have shown that the presence of carboxylic acids, esters, amines, and amides on the thiophene scaffold is important for the inhibition of COX and LOX enzymes. nih.govnih.gov For example, among a series of synthesized aurone derivatives, one compound, 2-(3,4-dimethoxybenzylidene)benzofuran-3(2H)-one (WE-4), demonstrated potent inhibitory strength against both LOX and COX-2 with IC50 values of 0.30 μM and 0.22 μM, respectively. nih.gov

| Compound Class | Enzyme Target | IC50 Value | Reference |

| Aurone Derivative (WE-4) | LOX | 0.30 μM | nih.gov |

| Aurone Derivative (WE-4) | COX-2 | 0.22 μM | nih.gov |

| Thiophene Derivative | COX-2 | 0.33 μM | researchgate.net |

Beyond direct enzyme inhibition, certain thiophene derivatives exert their anti-inflammatory effects by modulating the expression of pro-inflammatory genes. nih.govnih.gov This involves interfering with signal transduction pathways that lead to the activation of transcription factors responsible for expressing inflammatory cytokines and mediators.

For example, a methoxy-substituted thiophene derivative was found to negatively regulate the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8) in lipopolysaccharide (LPS)-induced THP-1 monocytes. encyclopedia.pub This compound also inhibited the activation of key signaling proteins such as ERK, p38, and NF-κB at a concentration of 10 µM. encyclopedia.pub Another study reported that a thiophene-3-carboxamide (B1338676) derivative, acting as an inhibitor of Iĸĸβ kinase, reduced the mRNA expression of IL-6. researchgate.net These findings indicate that thiophene-based compounds can control inflammation at the genetic level, offering a broader mechanism of action.

Enzyme Inhibition Studies and Biochemical Pathway Modulation

The thiophene scaffold is a versatile template for designing inhibitors of various enzymes beyond those directly involved in inflammation. The ability of thiophene derivatives to modulate biochemical pathways is a cornerstone of their therapeutic potential. researchgate.net For instance, in studies targeting monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism, a series of thiophene-based chalcones were synthesized and evaluated. researchgate.net Molecular docking studies suggested that these compounds could successfully bind to the inhibitor pockets of MAO-B, with one derivative showing a calculated inhibition constant of 0.64 μM. researchgate.net

In the context of antibacterial drug discovery, thiophene sulfonamide derivatives have been investigated as inhibitors of Enoyl-acyl carrier protein reductase (InhA), an essential enzyme in Mycobacterium tuberculosis. nih.gov These studies highlight the broad applicability of thiophene derivatives in targeting diverse enzymatic systems critical to various disease states.

Ligand Binding Studies and Receptor Interactions

Understanding the interactions between thiophene-based ligands and their target receptors is crucial for rational drug design. Molecular docking and other computational methods are frequently employed to elucidate these interactions. researchgate.net For instance, in the development of JNK3 inhibitors, cocrystal structures revealed that thiophene-pyrazolourea derivatives bind to the ATP pocket of the kinase, interacting with both hydrophobic pocket-I and hydrophobic pocket-II. nih.govacs.org

In a different study, thiophene derivatives were investigated for their interaction with adenosine (B11128) receptors. universiteitleiden.nl One compound, (2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)(3-methoxyphenyl)methanone, was identified as having a high affinity score. universiteitleiden.nl Docking studies on novel thiophene derivatives against the DNA gyrase B target in Salmonella Typhi showed binding affinities ranging from -7.1 to -7.8 kcal/mol, with interactions involving hydrogen bonds, hydrophobic, and electrostatic interactions with key amino acid residues. ajol.info

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and Drug-Likeness Studies

The evaluation of ADMET properties and drug-likeness is a critical step in the development of any new therapeutic agent. ajol.info For thiophene-based compounds, these studies are often conducted in silico to predict their pharmacokinetic and safety profiles early in the discovery process. tandfonline.comroyalsocietypublishing.org